molecular formula C4H2ClIN2 B13013213 5-Chloro-4-iodopyrimidine

5-Chloro-4-iodopyrimidine

Cat. No.: B13013213
M. Wt: 240.43 g/mol
InChI Key: JXSSJBXCURDBHS-UHFFFAOYSA-N
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Description

5-Chloro-4-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClIN2 It is a derivative of pyrimidine, characterized by the presence of both chlorine and iodine atoms attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 4-chloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodopyrimidine varies depending on its application:

Properties

Molecular Formula

C4H2ClIN2

Molecular Weight

240.43 g/mol

IUPAC Name

5-chloro-4-iodopyrimidine

InChI

InChI=1S/C4H2ClIN2/c5-3-1-7-2-8-4(3)6/h1-2H

InChI Key

JXSSJBXCURDBHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)I)Cl

Origin of Product

United States

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